

Application Notes and Protocols for Dosimetry Evaluation in ^{177}Lu Targeted Therapies

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Compound of Interest

Compound Name: Antitumor agent-177

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Introduction

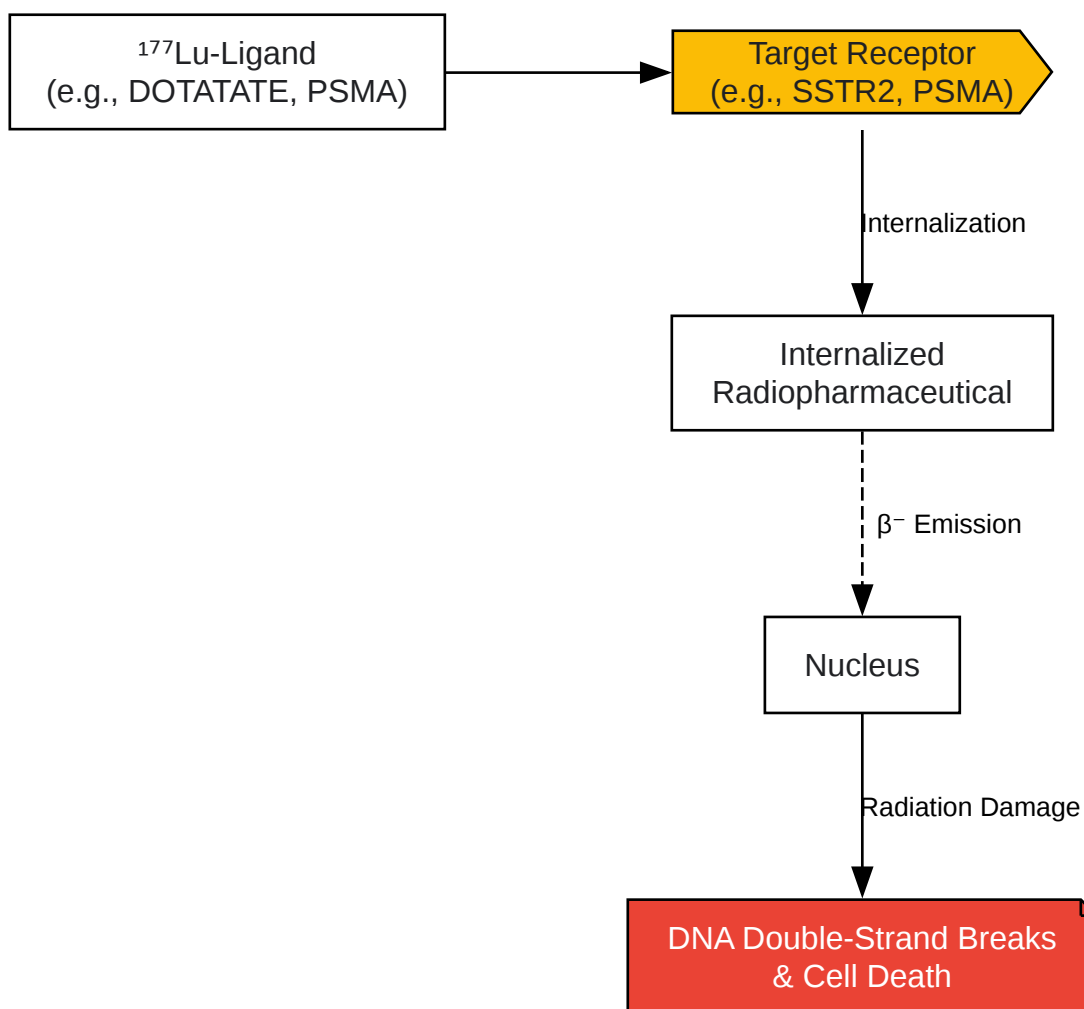
Lutetium-177 (^{177}Lu) has emerged as a radionuclide of choice for targeted therapy due to its favorable decay characteristics.[1] It emits both medium-energy beta particles (maximum energy 498.3 keV), which are effective for treating small to medium-sized tumors, and gamma photons (113 keV and 208 keV), which are suitable for quantitative imaging.[1][2] This "theranostic" capability allows for patient-specific dosimetry, a critical process for optimizing treatment by ensuring that tumors receive a cytotoxic radiation dose while minimizing toxicity to healthy organs.[3]

The Medical Internal Radiation Dose (MIRD) committee provides a standardized framework for calculating internal radiation doses.[4][5] Guidelines from bodies like the European Association of Nuclear Medicine (EANM) and the MIRD committee recommend protocols for accurate dosimetry in ^{177}Lu therapies.[4][6][7][8] This document provides detailed application notes and protocols for performing dosimetry for two prominent ^{177}Lu -based therapies: ^{177}Lu -DOTATATE for neuroendocrine tumors (NETs) and ^{177}Lu -PSMA for prostate cancer.

Mechanism of Action: Targeted Radionuclide Therapy

Peptide Receptor Radionuclide Therapy (PRRT) is a form of molecularly targeted therapy.[9][10] It involves a chelator (like DOTA) that securely holds the radionuclide (^{177}Lu), which is linked to a targeting molecule (a peptide or small molecule). This radiopharmaceutical is administered systemically, circulates through the body, and binds with high specificity to receptors overexpressed on tumor cells, such as the somatostatin receptor subtype 2 (sstr2) on

NETs or the prostate-specific membrane antigen (PSMA) on prostate cancer cells.[9][10] Following receptor binding, the complex is often internalized, concentrating the radiation dose at the tumor site. The beta emissions from ^{177}Lu induce DNA damage, leading to cancer cell death.



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Mechanism of ^{177}Lu Targeted Radionuclide Therapy.

Quantitative Data: Absorbed Doses in Organs and Tumors

Patient-specific dosimetry reveals wide variability in absorbed doses among individuals.[11][12] The tables below summarize representative absorbed dose values from published studies for ^{177}Lu -DOTATATE and ^{177}Lu -PSMA therapies. Kidneys are often a critical dose-limiting organ for

PRRT.[13] For ^{177}Lu -PSMA therapies, salivary and lacrimal glands are also organs at risk due to high PSMA expression.[14][15]

Table 1: Absorbed Doses for ^{177}Lu -DOTATATE Therapy in Neuroendocrine Tumor Patients

Organ/Tissue	Mean Absorbed Dose (Gy/GBq)	Dose Range (Gy/GBq)	Reference
Kidneys	0.44 - 0.74	-	[13]
Kidneys (Left)	0.49	0.24 - 1.02	[11][12]
Kidneys (Right)	0.54	0.31 - 1.07	[11][12]
Liver	0.51	0.27 - 1.04	[11][12]
Bone Marrow	0.02 - 0.04	-	[16]
Whole Body	0.02 - 0.05	-	[16]
Tumors	3.2	0.2 - 10.4	[11][12]

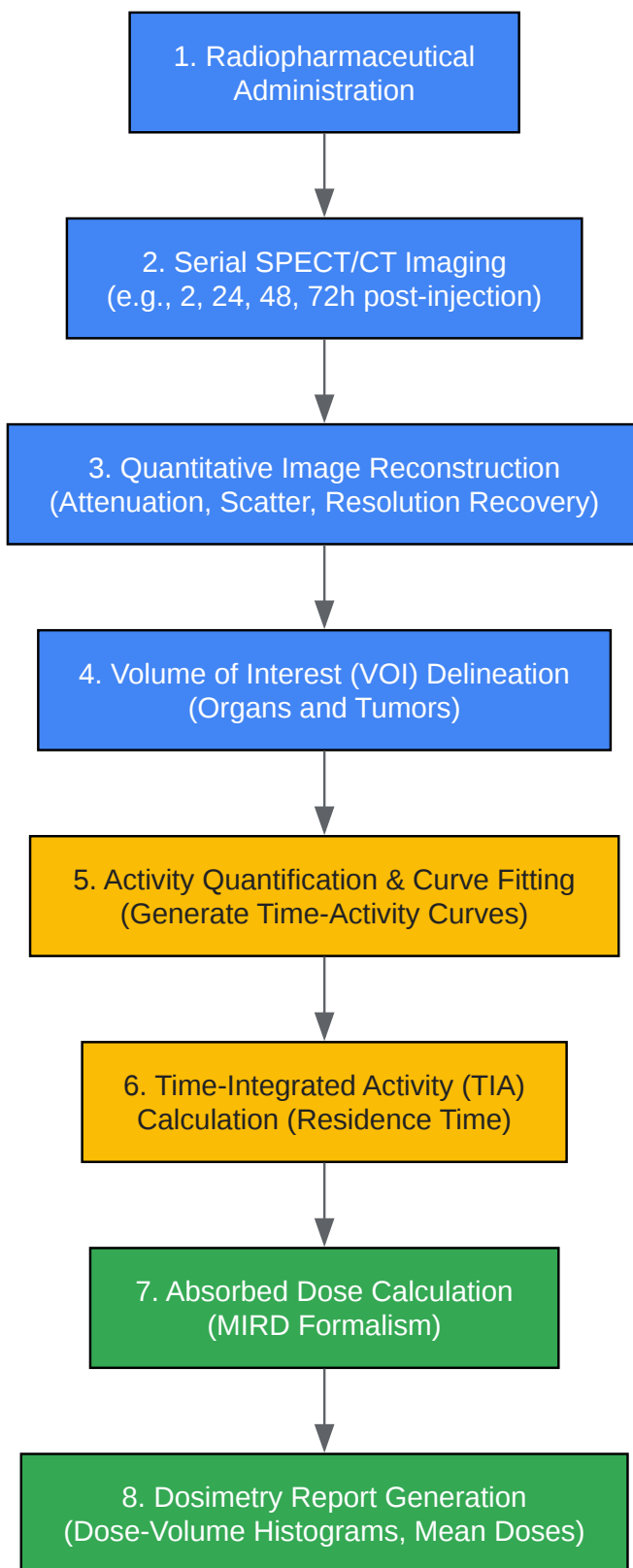
Table 2: Absorbed Doses for ^{177}Lu -PSMA Therapy in Prostate Cancer Patients

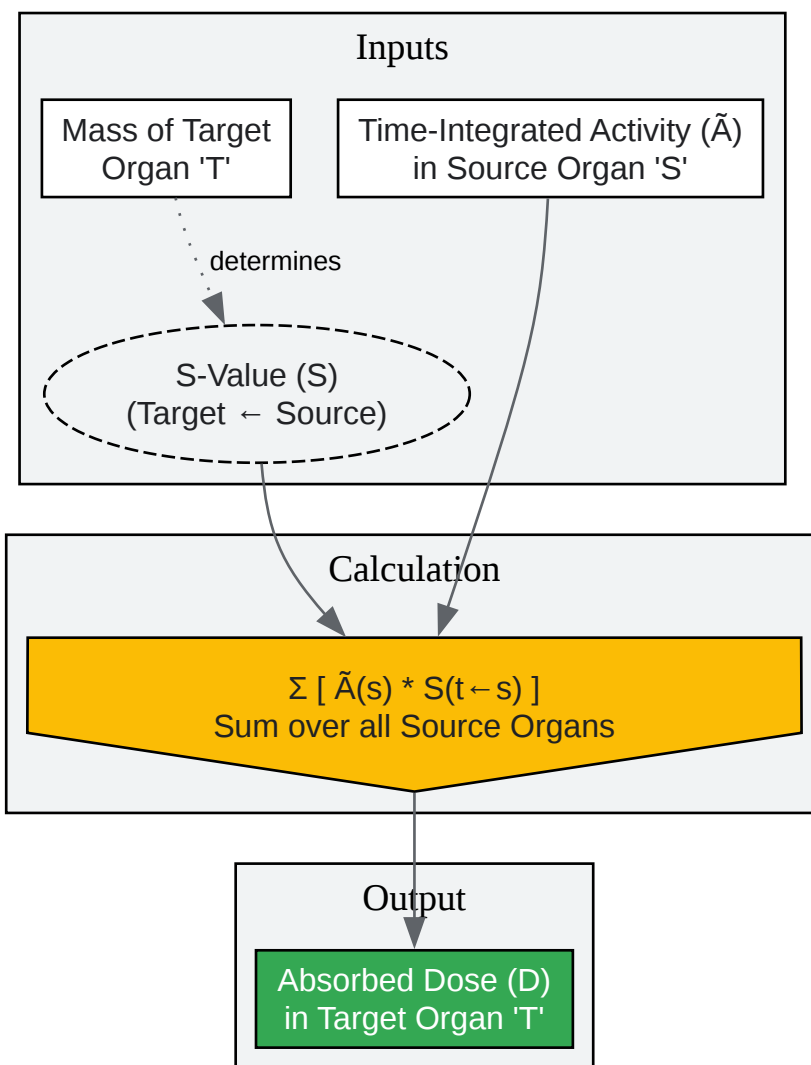
Organ/Tissue	Mean Absorbed Dose (Gy/GBq)	95% Confidence Interval (Gy/GBq)	Reference
Kidneys	0.87	0.73 - 1.01	[14]
Parotid Glands	5.85	4.67 - 7.02	[14]
Submandibular Glands	4.67	3.65 - 5.69	[14]
Liver	1.11	0.65 - 1.58	[14]
Bone Marrow	0.24	0.17 - 0.31	[14]
Lacrimal Glands	2.1	-	[15]
Tumor Lesions (Soft Tissue)	4.19	2.50 - 5.88	[14]

Note: Absorbed doses can vary significantly based on patient physiology, tumor burden, and the specific dosimetry methodology used.[\[17\]](#)

Experimental Protocol: Patient-Specific Dosimetry Workflow

Accurate dosimetry relies on a standardized workflow, from image acquisition to dose calculation.[\[6\]](#) While fully automated pipelines are being developed, the fundamental steps remain consistent.[\[11\]](#)[\[12\]](#) This protocol is based on the joint EANM/MIRD guidelines for quantitative ^{177}Lu SPECT.[\[1\]](#)[\[6\]](#)





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